molecular formula C28H32Na2O8S2 B560017 Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate CAS No. 90458-75-6

Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate

Cat. No.: B560017
CAS No.: 90458-75-6
M. Wt: 606.7 g/mol
InChI Key: ABZNEHKRFLKURR-HPKCLRQXSA-L
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Description

Ecamsule.2Na, also known as Sodium ( (1,4-phenylenebis (methanylylidene))bis (7,7-dimethyl-2-oxobicyclo [2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate, is a sodium salt form of Ecamsule. It is widely recognized for its use as an active ingredient in sunscreens, providing broad-spectrum protection against ultraviolet A (UVA) rays. Ecamsule is known for its excellent photostability and water solubility, making it an ideal component in various skincare products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ecamsule.2Na involves the reaction of terephthalylidene dicamphor sulfonic acid with sodium hydroxide. The process typically requires controlled conditions to ensure the formation of the desired sodium salt. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, and at a temperature range of 2-8°C .

Industrial Production Methods: Industrial production of Ecamsule.2Na follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The final product is usually purified through crystallization or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Ecamsule.2Na primarily undergoes photochemical reactions due to its role as a UV filter. It can also participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Photochemical Reactions: Exposure to ultraviolet light.

    Substitution Reactions: Reagents such as potassium chloride or calcium chloride under aqueous conditions.

Major Products Formed:

Scientific Research Applications

Ecamsule.2Na has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

  • Used as a model compound to study photostability and photochemical reactions.

Biology:

  • Investigated for its protective effects against UV-induced damage in biological systems.

Medicine:

Industry:

Mechanism of Action

Ecamsule.2Na is compared with other organic UVA sunscreening agents such as:

  • Bemotrizinol
  • Avobenzone
  • Bisoctrizole
  • Benzophenone-3 (Oxybenzone)
  • Octocrylene

Uniqueness:

Comparison with Similar Compounds

  • Bemotrizinol: Another photostable UV filter with broad-spectrum protection.
  • Avobenzone: Known for its ability to absorb the full spectrum of UVA rays but less photostable.
  • Bisoctrizole: A broad-spectrum UV filter with high photostability.
  • Benzophenone-3 (Oxybenzone): Effective against both UVA and UVB rays but has raised safety concerns.
  • Octocrylene: Provides UVB protection and stabilizes other UV filters .

Properties

CAS No.

90458-75-6

Molecular Formula

C28H32Na2O8S2

Molecular Weight

606.7 g/mol

IUPAC Name

disodium;[(3E)-3-[[4-[(E)-[7,7-dimethyl-3-oxo-4-(sulfonatomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate

InChI

InChI=1S/C28H34O8S2.2Na/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36;;/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2/b19-13+,20-14+;;

InChI Key

ABZNEHKRFLKURR-HPKCLRQXSA-L

SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)[O-])CS(=O)(=O)[O-])C.[Na+].[Na+]

Isomeric SMILES

CC1(C2(C(=O)/C(=C/C3=CC=C(C=C3)/C=C\4/C(=O)C5(C(C4CC5)(C)C)CS(=O)(=O)[O-])/C1CC2)CS(=O)(=O)[O-])C.[Na+].[Na+]

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)[O-])CS(=O)(=O)[O-])C.[Na+].[Na+]

Synonyms

Ecamsule·2Na;  Bicyclo[2.2.1]​heptane-​1-​methanesulfonic acid, 3,​3'-​(1,​4-​phenylenedimethylidy​ne)​bis[7,​7-​dimethyl-​2-​oxo-​, disodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate
Reactant of Route 2
Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate
Reactant of Route 3
Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate

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